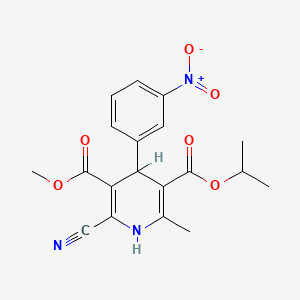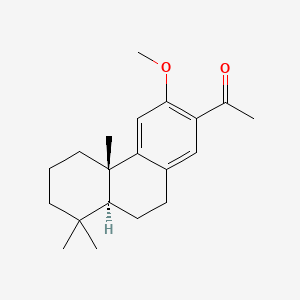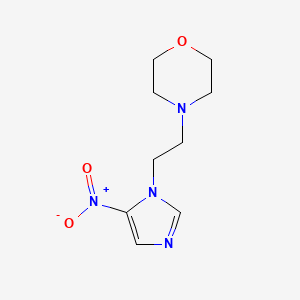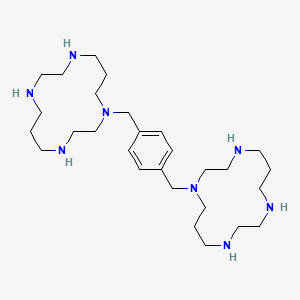
Nitrocaphane
Overview
Description
Nitrocaphane is a promising new pharmaceutical agent that has garnered significant attention in recent years due to its potential therapeutic benefits. Known by its trade name NitroCaph, the drug is currently under investigation by several leading research institutions, including the National Institutes of Health and various prominent pharmaceutics labs across Europe and Asia . This compound falls under the category of nitroheterocyclic drugs, which are compounds that contain a nitro group attached to a heterocyclic ring structure . Initially, this compound was developed for its potential to treat certain types of cancer, particularly those that are resistant to conventional therapies . ongoing research has revealed that it may have a broader range of applications, including the treatment of chronic inflammatory diseases and certain bacterial infections .
Preparation Methods
The preparation of Nitrocaphane involves several synthetic routes and reaction conditions. One method involves the bromination reaction to synthesize NCIV, followed by a nucleophilic substitution reaction to synthesize NCV, and finally a chlorination step . Another method involves the preparation of a this compound lipid for suppressing tumors, which is proportionally prepared from this compound, phosphatide, cholesterol, and supporting additives by alcohol filling method, film dispersing method, reverse-phase evaporation method, extruding out method, or mechanical method .
Chemical Reactions Analysis
Nitrocaphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include bioreductive activation in hypoxic conditions, which leads to the formation of reactive oxygen species . These reactive oxygen species damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells . The major products formed from these reactions include damaged DNA, proteins, and lipids, which contribute to the compound’s therapeutic effects .
Scientific Research Applications
Nitrocaphane has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nitroheterocyclic drugs and their mechanisms of action . In biology, it is used to study the effects of oxidative stress and DNA damage on cellular processes . In medicine, this compound is being investigated for its potential to treat various types of cancer, chronic inflammatory diseases, and bacterial infections . In industry, it is used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of Nitrocaphane is multifaceted and involves several biochemical pathways. Primarily, the drug exerts its effects by inducing oxidative stress within cancer cells . This compound’s nitro group undergoes bioreductive activation in hypoxic conditions, leading to the formation of reactive oxygen species . These reactive oxygen species damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells . In addition to inducing oxidative stress, this compound inhibits specific enzymes that are essential for DNA repair, such as poly (ADP-ribose) polymerase . Moreover, this compound modulates inflammatory pathways by inhibiting the activity of nuclear factor-kappa B, reducing the production of pro-inflammatory cytokines and promoting apoptotic pathways .
Comparison with Similar Compounds
Nitrocaphane is unique among nitroheterocyclic drugs due to its multifaceted mechanism of action and broad range of therapeutic applications . Similar compounds include other nitroheterocyclic drugs that contain a nitro group attached to a heterocyclic ring structure . this compound’s ability to induce oxidative stress, inhibit DNA repair enzymes, and modulate inflammatory pathways sets it apart from other compounds in this category .
Properties
IUPAC Name |
2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBTZMUIBMIPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201485 | |
| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54940-95-3 | |
| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrocaphane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrocaphane/3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROCAPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)


